

Reasons for the termination of the Anatibant BRAIN TRIAL

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Compound of Interest

Compound Name: Anatibant

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Anatibant BRAIN TRIAL: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated **Anatibant** BRAIN TRIAL for traumatic brain injury (TBI).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **Anatibant** BRAIN TRIAL?

The **Anatibant** BRAIN TRIAL was prematurely terminated due to the withdrawal of funding by the sponsor, Xytis.[1][2] This decision was preceded by substantive disagreements between the sponsor and the London School of Hygiene & Tropical Medicine (LSHTM), which was responsible for the trial's coordination.[3]

Q2: Were there safety concerns that led to the trial's termination?

While the trial was interrupted in November 2007 due to safety concerns raised by the independent Data and Safety Monitoring Board (DSMB) based on an un-blinded analysis of the data, the ultimate termination was a result of funding withdrawal.[3] There were disputes regarding the classification and reporting of Serious Adverse Events (SAEs).[3] The sponsor

alleged that a significant percentage of the reported SAEs were not serious according to the protocol, leading to an inflated perception of risk.

Q3: What was the primary endpoint of the BRAIN TRIAL?

The primary outcomes were Serious Adverse Events (SAE), mortality 15 days following injury, and in-hospital morbidity assessed by the Glasgow Coma Scale (GCS), the Disability Rating Scale (DRS), and a modified version of the Oxford Handicap Scale (HIREOS).

Q4: What is the mechanism of action of **Anatibant**?

Anatibant is a selective, non-peptide antagonist of the bradykinin B2 receptor. In the context of traumatic brain injury, bradykinin, an inflammatory mediator, is released and increases the permeability of the blood-brain barrier (BBB), leading to cerebral edema. By blocking the bradykinin B2 receptor, **Anatibant** was hypothesized to reduce BBB permeability, thereby mitigating cerebral edema and subsequent neurological damage.

Troubleshooting Guide

Issue: Discrepancies in Serious Adverse Event (SAE) reporting.

Possible Cause: During the BRAIN TRIAL, there were disagreements regarding the definition and classification of SAEs between the sponsor (Xytis) and the coordinating center (LSHTM). The sponsor claimed that a substantial number of events reported as "serious" did not meet the protocol's definition of an SAE.

Resolution: Researchers encountering discrepancies in SAE reporting in their own trials should:

- Ensure a clear and unambiguous definition of an SAE is established in the trial protocol from the outset.
- Implement rigorous and consistent training for all clinical sites on SAE identification and reporting procedures.
- Establish a clear adjudication process for ambiguous cases, involving an independent committee if necessary.

Issue: Premature trial termination due to funding withdrawal.

Possible Cause: The withdrawal of funding for the BRAIN TRIAL was linked to disputes over trial conduct, including SAE reporting and access to un-blinded data. The sponsor conducted un-blinded analyses of the data, which was not permitted by the trial protocol for individuals directly involved in the trial's conduct.

Resolution: To mitigate the risk of premature termination due to sponsor disputes:

- Establish clear and legally binding agreements between sponsors and research organizations that outline data access, monitoring, and reporting procedures.
- Ensure that the roles and responsibilities of the independent Data and Safety Monitoring Board (DSMB) are clearly defined and respected by all parties.
- Maintain open and transparent communication channels between the sponsor and the research organization to address any concerns proactively.

Quantitative Data Summary

The BRAIN TRIAL was terminated after recruiting 228 of the planned 400 patients. The following tables summarize the key outcomes observed in the trial.

Table 1: Serious Adverse Events (SAEs) and Mortality

Outcome	Anatibant (Combined Doses) (n=163)	Placebo (n=57)	Relative Risk (95% CI)
Patients with ≥ 1 SAE	43 (26.4%)	11 (19.3%)	1.37 (0.76 to 2.46)
All-cause Mortality	31 (19%)	9 (15.8%)	1.20 (0.61 to 2.36)
Data sourced from Shakur et al., 2009.			

Table 2: In-Hospital Morbidity Outcomes (Mean Values)

Outcome Measure	Anatibant (Combined Doses)	Placebo
Glasgow Coma Scale (GCS) at discharge	12.48	13.0
Disability Rating Scale (DRS)	11.18	9.73
Modified Oxford Handicap Scale (HIREOS)	3.94	3.54
Data sourced from Shakur et al., 2009.		

The differences in morbidity outcomes, when adjusted for baseline GCS, showed a non-significant trend for worse outcomes in the **Anatibant**-treated group.

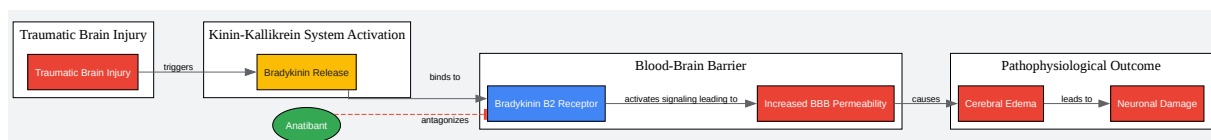
Experimental Protocols

BRAIN TRIAL Protocol Summary

- Study Design: A randomized, placebo-controlled, multicenter trial.
- Participants: Adults with traumatic brain injury, a Glasgow Coma Scale (GCS) score of 12 or less, a CT scan showing an intracranial abnormality consistent with trauma, and within eight hours of their injury.
- Intervention: Patients were randomly allocated to receive one of three doses of **Anatibant** (low, medium, or high) or a placebo. The specific dosages are detailed in a separate Phase I study as single subcutaneous injections of 3.75 mg or 22.5 mg.
- Randomization: An Interactive Voice Response System (IVRS) was used for randomization.
- Primary Outcomes:
 - Serious Adverse Events (SAEs)
 - Mortality at 15 days post-injury

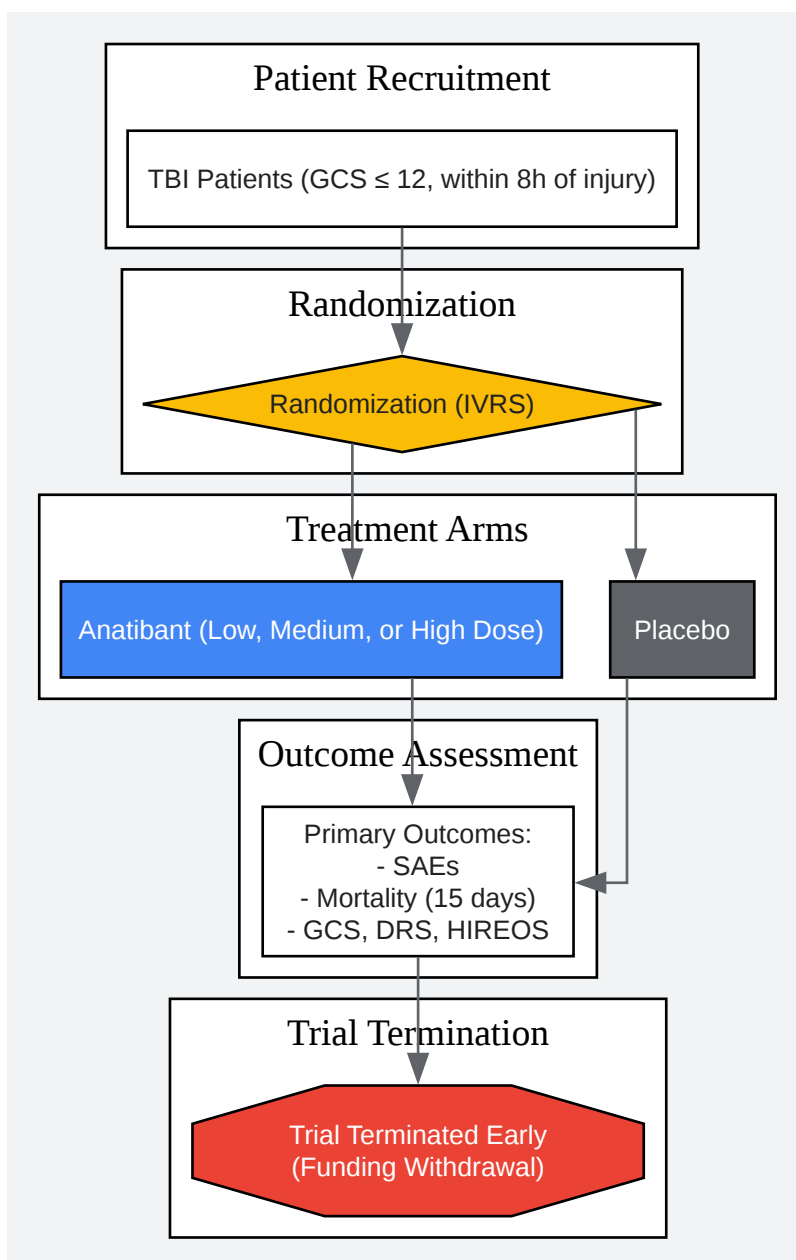
- In-hospital morbidity assessed by:
 - Glasgow Coma Scale (GCS)
 - Disability Rating Scale (DRS)
 - Modified Oxford Handicap Scale (HIREOS)
- Data Monitoring: An independent Data and Safety Monitoring Board (DSMB) was responsible for interim analyses of all data, including SAEs, mortality, and morbidity.

Visualizations



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Caption: **Anatibant**'s mechanism of action in traumatic brain injury.



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Caption: Simplified workflow of the **Anatibant** BRAIN TRIAL.

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References

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